4-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride
CAS No.: 1423029-69-9
Cat. No.: VC2575427
Molecular Formula: C11H16ClNO3
Molecular Weight: 245.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1423029-69-9 |
|---|---|
| Molecular Formula | C11H16ClNO3 |
| Molecular Weight | 245.7 g/mol |
| IUPAC Name | 4-amino-4-(4-methoxyphenyl)butanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C11H15NO3.ClH/c1-15-9-4-2-8(3-5-9)10(12)6-7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H |
| Standard InChI Key | YRDCMFROILVZJR-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(CCC(=O)O)N.Cl |
| Canonical SMILES | COC1=CC=C(C=C1)C(CCC(=O)O)N.Cl |
Introduction
Chemical Identity and Properties
4-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride is an organic compound with the molecular formula C₁₁H₁₆ClNO₃ and a molecular weight of 245.70 g/mol . The compound is identified by the CAS Registry Number 1423029-69-9 . This chemical entity belongs to the class of amino acid derivatives, specifically featuring a butanoic acid backbone with an amino group and a methoxyphenyl substituent.
Structural Characteristics
The compound's structure is characterized by the following features:
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A butanoic acid backbone
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An amino group at the 4-position
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A 4-methoxyphenyl group also at the 4-position
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Hydrochloride salt form
The methoxy group on the phenyl ring enhances lipophilicity and influences the electronic properties of the molecule, while the amino group provides hydrogen-bonding capability and reactivity in further derivatization reactions.
Physical and Chemical Properties
Table 1: Key Physical and Chemical Properties of 4-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride
Structural Relationships and Variants
Related Compounds
Several structurally related compounds exist with similar backbones but differing in specific functional groups:
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Methyl 4-amino-4-(4-methoxyphenyl)butanoate: Features an ester group rather than the carboxylic acid.
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(R)-3-Amino-4-(4-methoxyphenyl)butyric acid hydrochloride: A chiral variant with the amino group at the 3-position .
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4-Amino-4-(2-fluoro-4-methoxyphenyl)butanoic acid: Contains an additional fluoro substituent at the 2-position of the phenyl ring .
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4-[(4-Methoxybenzoyl)amino]butanoic acid: Contains an amide bond rather than a direct amino group .
These structural variations can significantly impact pharmacological properties, including receptor binding profiles, metabolic stability, and biological activity.
Isomeric Forms
The compound may exist in different stereoisomeric forms depending on the configuration at the carbon bearing the amino and methoxyphenyl groups. Stereochemistry plays a crucial role in determining the biological activity of such compounds, as different isomers may interact with biological targets in distinct ways .
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of 4-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride typically involves a multi-step process. While specific synthetic routes may vary, the general approach often includes:
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Reaction of 4-methoxybenzaldehyde with appropriate reagents to form a carbon-carbon bond
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Introduction of the amino functionality
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Extension of the carbon chain to achieve the butanoic acid backbone
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Conversion to the hydrochloride salt form
Purification Techniques
Purification of the compound commonly employs techniques such as:
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Recrystallization from appropriate solvent systems
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Column chromatography
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Preparative HPLC
These methods ensure the high purity (typically ≥95%) required for research applications .
Mechanism of Action
Neurotransmitter Modulation
The primary mechanism of action of 4-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride appears to involve modulation of neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) pathway. This interaction leads to its neuroprotective effects by:
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Enhancing GABAergic transmission
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Reducing excitotoxicity in neuronal cells
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Modulating the release of other neurotransmitters
Influence on Inflammatory Pathways
Research Applications
Neuroscience Research
The compound has shown considerable potential in neuroscience research, particularly for:
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Investigating neuroprotective mechanisms
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Studying GABAergic transmission
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Exploring potential treatments for neurodegenerative diseases
The ability to modulate neurotransmitter systems makes this compound valuable for understanding neural signaling pathways and their role in both normal brain function and pathological conditions.
Pharmaceutical Development
In pharmaceutical research, 4-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride serves as:
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A key intermediate in the synthesis of drugs aimed at modulating neurotransmitter activity
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A potential therapeutic agent for conditions involving aberrant neural signaling
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A compound of interest for developing therapies for mood disorders
Its structural features provide a versatile scaffold for medicinal chemistry efforts aimed at optimizing pharmacodynamic and pharmacokinetic properties.
Analytical Chemistry
In analytical settings, the compound finds use as:
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A standard in chromatographic techniques
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A reference compound for method development
These applications highlight the importance of high-purity preparations of the compound for ensuring reliable analytical results.
Comparative Analysis
Comparison with GABA Analogs
While 4-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride shares structural similarities with gamma-aminobutyric acid (GABA), its unique methoxyphenyl group significantly alters its pharmacological profile. Table 2 compares key features of this compound with related GABA analogs.
Table 2: Comparison with Related GABA Analogs
| Compound | Distinctive Features | Potential Advantages |
|---|---|---|
| 4-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride | Methoxyphenyl group at position 4 | Enhanced lipophilicity, potentially improved BBB penetration |
| GABA | No aromatic substitution | Natural neurotransmitter, well-established pharmacology |
| Baclofen | Chlorophenyl group, position 3 substitution | Clinically approved, selective GABA-B agonist |
| Pregabalin | Isobutyl substitution | Approved for neuropathic pain, improved pharmacokinetics |
Structure-Activity Relationship
The structure-activity relationship of 4-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride and its analogs provides insights into the importance of specific structural features:
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The methoxy substituent on the phenyl ring enhances lipophilicity and may improve blood-brain barrier penetration
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The position of the amino group influences interaction with specific receptors and transporters
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The butanoic acid backbone provides the appropriate spacing between functional groups for optimal biological activity
Understanding these relationships is crucial for the rational design of improved compounds targeting specific neurotransmitter systems.
Current Research Status
Research on 4-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride is ongoing, with preliminary studies suggesting several promising applications. The compound exhibits neuroprotective properties, with its ability to modulate neurotransmitter release indicating potential therapeutic value.
Current investigations focus on:
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Elucidating the detailed mechanism of action
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Optimizing dosage and formulation for specific applications
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Exploring potential synergistic effects with other neuroprotective agents
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Developing structure-activity relationships to guide the design of improved analogs
These research efforts aim to translate the fundamental understanding of the compound's properties into practical applications in medicine and related fields.
Future Perspectives
Research Challenges
Despite its promise, several challenges remain in fully understanding and exploiting the potential of this compound:
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Establishing comprehensive pharmacokinetic and pharmacodynamic profiles
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Determining optimal formulation strategies for different applications
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Clarifying the long-term safety profile of the compound
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Identifying specific patient populations most likely to benefit from therapies based on this compound
Addressing these challenges will require coordinated efforts across multiple disciplines, including medicinal chemistry, pharmacology, and clinical research.
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